Monoisopropyl phthalate

Beschreibung

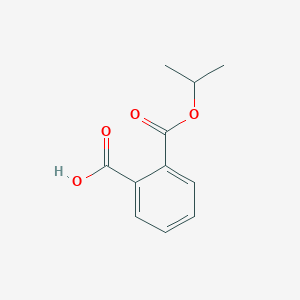

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJOEMLCEGZVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885606 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35118-50-4 | |

| Record name | Monoisopropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35118-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Monoisopropyl phthalate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoisopropyl phthalate (B1215562) (MIPP) is a monoester of phthalic acid and a significant metabolite of diisopropyl phthalate (DIPP), a widely used plasticizer.[1] As a member of the phthalate family, MIPP is of considerable interest to researchers in environmental science, toxicology, and drug development due to its potential biological activity and its role as a biomarker for exposure to its parent compound. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical determination of monoisopropyl phthalate, along with insights into its metabolic fate.

Chemical Structure and Identification

This compound is characterized by a benzene (B151609) ring with two adjacent carboxylic acid groups, one of which is esterified with an isopropyl group.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(propan-2-yloxycarbonyl)benzoic acid | [2] |

| Chemical Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| CAS Number | 35118-50-4 | [2] |

| PubChem CID | 118770 | [2] |

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its detection, characterization, and handling in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White powder or colorless liquid | |

| Melting Point | 79-81.5 °C | |

| Boiling Point | 343.8 °C at 760 mmHg | |

| Density | 1.201 g/cm³ | |

| Solubility | Soluble in organic solvents |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹³C NMR | Spectra available in public databases. | |

| GC-MS | Kovats Retention Index: 1667 (semi-standard non-polar column). | [2] |

| Mass Spectrometry | Characteristic fragmentation patterns available in public databases. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ester and carboxylic acid), C-O, and aromatic ring vibrations. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of phthalic anhydride (B1165640) with isopropanol. The following protocol is adapted from procedures for the synthesis of similar phthalate monoesters.[3]

Materials:

-

Phthalic anhydride

-

Isopropanol

-

Sodium metal

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Benzene (or other suitable extraction solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Preparation of Sodium Isopropoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add a piece of sodium metal to an excess of anhydrous isopropanol. The reaction will proceed to form sodium isopropoxide.

-

Reaction with Phthalic Anhydride: Once the sodium has completely reacted, add a stoichiometric amount of phthalic anhydride to the sodium isopropoxide solution in isopropanol.

-

Reaction Quenching and Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and carefully add water to quench any unreacted sodium isopropoxide. Acidify the mixture with concentrated HCl to a pH of approximately 2.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as benzene.

-

Purification: Wash the organic extract with a 5% NaHCO₃ solution to remove any unreacted phthalic acid. The aqueous layer can then be re-acidified and extracted to recover any this compound that may have partitioned into it.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography.

Analytical Determination of this compound

The quantification of this compound in various matrices is typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar or semi-polar capillary column (e.g., Rtx-5ms, Rxi-XLB).[4]

Sample Preparation (for biological samples):

-

Enzymatic Hydrolysis: For urine samples, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often necessary to cleave conjugated metabolites.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Extract the hydrolyzed sample with an organic solvent (e.g., hexane:diethyl ether) or use a C18 SPE cartridge to isolate the analyte.

-

Derivatization (Optional): While methods exist for the analysis of phthalate monoesters without derivatization, derivatization with an agent like MTBSTFA can improve chromatographic properties.[5]

-

Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Parameters (Representative):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

Sample Preparation:

-

Similar to GC-MS, sample preparation may involve extraction and concentration steps depending on the matrix.

HPLC Parameters (Representative):

-

Mobile Phase A: 5 mM Potassium Phosphate (KH₂PO₄) in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm[6]

Metabolic Pathway and Biological Interactions

This compound is a primary metabolite of diisopropyl phthalate (DIPP). The metabolic pathway involves the hydrolysis of one of the ester linkages of DIPP, a reaction catalyzed by esterases in the body.[1] The resulting this compound can then be further metabolized or excreted.

Experimental and Analytical Workflows

The synthesis and analysis of this compound follow a structured workflow to ensure accurate and reproducible results.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The detailed information and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development. Understanding the characteristics and behavior of this important phthalate metabolite is crucial for assessing human exposure to its parent compound and for elucidating its potential biological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H12O4 | CID 118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 5. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Monoisopropyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of monoisopropyl phthalate (B1215562), a significant metabolite of diisopropyl phthalate and a compound of interest in various scientific disciplines. This document details the chemical synthesis, purification, and analytical characterization of this phthalic acid monoester.

Synthesis of Monoisopropyl Phthalate

This compound is synthesized via the esterification of phthalic anhydride (B1165640) with isopropanol (B130326). This reaction proceeds through the nucleophilic attack of the hydroxyl group of isopropanol on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of phthalic acid monoesters.[1]

Materials:

-

Phthalic anhydride (1.0 eq)

-

Isopropanol (≥ 3.0 eq)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.5 mol%) or p-Toluenesulfonic acid

-

Benzene or Toluene (for azeotropic removal of water, optional)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate (B1210297), hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride in an excess of isopropanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution to remove unreacted phthalic acid and the acid catalyst, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Expected Yield:

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | White solid (predicted) | |

| IUPAC Name | 2-(isopropoxycarbonyl)benzoic acid | [2] |

| CAS Number | 35118-50-4 | [2] |

Spectroscopic Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 208 | Molecular ion [M]⁺ |

| 149 | Fragment corresponding to the phthalic anhydride ion |

| 121 | Fragment corresponding to the deprotonated benzoate (B1203000) ion |

| 105 | Further fragmentation product |

| 104 | Further fragmentation product |

Data sourced from PubChem and an EPA diagnostic fragmentation study.[2]

Infrared spectroscopy is employed to identify the functional groups present in the molecule. The expected characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid |

| 3000-2850 | C-H stretch of the isopropyl and aromatic groups |

| ~1720 | C=O stretch of the ester carbonyl |

| ~1690 | C=O stretch of the carboxylic acid carbonyl |

| 1600-1450 | C=C stretching of the aromatic ring |

| ~1280 | C-O stretch of the ester |

| ~740 | C-H out-of-plane bending of the ortho-disubstituted aromatic ring |

Expected peak positions are based on characteristic IR absorption frequencies for phthalates and carboxylic acids.[3][4]

Due to the lack of publicly available experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of similar phthalate ester structures and general principles of NMR spectroscopy.

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.5-7.9 | Multiplet | 4H | Aromatic protons |

| ~5.1 | Septet | 1H | -CH(CH₃)₂ |

| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~168-172 | Ester C=O |

| ~168-172 | Carboxylic acid C=O |

| ~130-134 | Aromatic quaternary carbons |

| ~128-132 | Aromatic CH carbons |

| ~69 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and characterization of this compound.

Synthesis and Purification Workflow

Caption: Synthesis and Purification Workflow.

Characterization Workflow

Caption: Characterization Workflow.

References

Monoisopropyl Phthalate (CAS No. 35118-50-4): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoisopropyl phthalate (B1215562) (MIP), identified by the CAS number 35118-50-4, is the monoester metabolite of diisopropyl phthalate (DIPP), a widely used plasticizer. As a member of the phthalate class of chemicals, MIP is the subject of increasing scientific scrutiny due to its potential endocrine-disrupting properties and its prevalence as a human metabolite. This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, metabolic pathways, and analytical methodologies related to monoisopropyl phthalate, intended to support research and development activities.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1] A summary of its key physicochemical properties is presented in Table 1. There are conflicting reports regarding its melting and boiling points in various literature, which may be attributed to different experimental conditions or the presence of impurities. The data presented in the table is from a certificate of analysis and other chemical supplier databases.

| Property | Value | Source |

| CAS Number | 35118-50-4 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >75 °C (decomposes) | |

| Boiling Point | 343.8 °C at 760 mmHg | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Purity (HPLC) | >95% | [1] |

Toxicology and Endocrine Disruption

The toxicological profile of this compound is primarily characterized by its endocrine-disrupting capabilities, specifically its anti-estrogenic activity.

Acute Toxicity

Endocrine-Disrupting Effects

Anti-Estrogenic Activity: this compound has been shown to exhibit anti-estrogenic activity at concentrations higher than 10⁻⁴ M in in-vitro studies using the MCF-7 human breast cancer cell proliferation assay.[3][4][5][6] This assay is a common method to assess the estrogenic or anti-estrogenic effects of compounds. The anti-estrogenic effect is observed as a suppression of cell proliferation induced by 17β-estradiol.

Interaction with Nuclear Receptors: While direct studies on this compound are limited, the endocrine-disrupting effects of many phthalate monoesters are mediated through their interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), and steroid hormone receptors.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Many phthalate monoesters are known to activate PPARα and PPARγ.[7][8][9][10][11] Activation of these receptors can interfere with lipid metabolism and steroidogenesis. Although no studies have directly demonstrated the activation of PPARs by this compound, it is a plausible mechanism of action given the activity of other phthalate monoesters.

-

Estrogen Receptors (ERs): The anti-estrogenic activity of this compound suggests an interaction with the estrogen receptor signaling pathway. This could occur through competitive binding to estrogen receptors (ERα and ERβ), leading to the blockade of estrogen-mediated gene expression and cellular proliferation. The MCF-7 cell line is estrogen-responsive and expresses both ERα and ERβ.

-

Androgen Receptor (AR): The effect of this compound on the androgen receptor signaling pathway has not been specifically elucidated in the reviewed literature. Some phthalates have been shown to possess anti-androgenic activity, but this has not been confirmed for this compound.[12][13][14]

Metabolic Pathway

This compound is the primary metabolite of diisopropyl phthalate (DIPP). The metabolism of phthalate diesters generally occurs in two phases.

Phase I Metabolism: Diisopropyl phthalate is hydrolyzed by esterases and lipases in the intestine and other tissues to form this compound.[15] For low molecular weight phthalates like DIPP, the corresponding monoester is the major metabolite found in urine.[16]

Phase II Metabolism: The monoester can then undergo conjugation with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then excreted in the urine.[15] It is generally believed that low molecular weight phthalate monoesters undergo limited further oxidative metabolism before excretion.

The following diagram illustrates the general metabolic pathway of diisopropyl phthalate.

Caption: Metabolic pathway of Diisopropyl Phthalate.

Experimental Protocols

Determination of Anti-Estrogenic Activity using MCF-7 Cell Proliferation Assay

This protocol is based on the methodology described in studies evaluating the estrogenic and anti-estrogenic activities of phthalates.[3][17]

1. Cell Culture:

-

MCF-7 human breast cancer cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Prior to the assay, cells are switched to a phenol (B47542) red-free DMEM with 5% charcoal-dextran stripped FBS for at least 3 days to deplete endogenous estrogens.

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours, the medium is replaced with fresh phenol red-free medium containing various concentrations of this compound (e.g., 10⁻⁸ to 10⁻³ M) in the presence of a fixed concentration of 17β-estradiol (e.g., 10⁻¹¹ M).

-

Control wells include medium with 17β-estradiol alone (positive control), medium with vehicle (e.g., DMSO) alone (negative control), and medium with a known anti-estrogen like ICI 182,780 (fulvestrant) as a positive anti-estrogen control.

-

The cells are incubated for 6 days, with the medium being replaced every 2 days.

3. Cell Proliferation Measurement:

-

Cell proliferation is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

MTT solution is added to each well and incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

The anti-estrogenic activity is determined by the percentage of inhibition of estradiol-induced cell proliferation.

Quantitative Analysis of this compound in Human Urine by GC-MS

This protocol is a generalized procedure based on established methods for the analysis of phthalate metabolites in urine.[18][19][20][21]

1. Sample Preparation and Enzymatic Hydrolysis:

-

A 1 mL aliquot of urine is mixed with an internal standard solution (e.g., ¹³C₄-labeled this compound).

-

0.5 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and 10 µL of β-glucuronidase from Helix pomatia are added.

-

The mixture is incubated at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.

2. Solid-Phase Extraction (SPE):

-

The hydrolyzed sample is loaded onto an SPE cartridge (e.g., Oasis HLB) preconditioned with methanol and water.

-

The cartridge is washed with water to remove interferences.

-

The analytes are eluted with a suitable organic solvent, such as ethyl acetate or methanol.

3. Derivatization (Optional but common for GC-MS):

-

The eluate is evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heated at 70°C for 30 minutes to convert the polar carboxylic acid group to a more volatile silyl (B83357) ester.

-

Recent methods have been developed to analyze phthalate monoesters by GC-MS without derivatization, which simplifies the procedure.[18]

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramp to 200°C at 15°C/min, then ramp to 300°C at 25°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions for this compound and its internal standard.

-

The following diagram outlines the experimental workflow for the analysis of this compound in urine.

Caption: Workflow for urinary this compound analysis.

Signaling Pathways

Based on the available literature for phthalate monoesters, the following signaling pathways are likely to be affected by this compound.

PPAR Signaling Pathway

Phthalate monoesters are known to be agonists of PPARα and PPARγ.[7][8][9][10][11] Activation of these nuclear receptors can lead to a cascade of downstream effects on genes involved in lipid metabolism, adipogenesis, and inflammation. The activation of PPARs by a ligand like a phthalate monoester leads to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Caption: Phthalate monoester activation of the PPAR signaling pathway.

Estrogen Receptor Signaling Pathway

The anti-estrogenic activity of this compound suggests that it interferes with the estrogen receptor (ER) signaling pathway. In the presence of estradiol (B170435) (E2), the ER binds to estrogen response elements (EREs) in the DNA, leading to the transcription of estrogen-responsive genes that promote cell proliferation. An anti-estrogenic compound like this compound may competitively bind to the ER, preventing the binding of estradiol and subsequent gene transcription.

Caption: Proposed anti-estrogenic mechanism of this compound.

Conclusion

This compound, as a primary metabolite of diisopropyl phthalate, is a compound of significant interest in the fields of toxicology and drug development. Its demonstrated anti-estrogenic activity and the potential for interaction with the PPAR signaling pathway highlight the need for further research to fully understand its biological effects and the associated risks to human health. The analytical methods outlined in this guide provide a framework for the accurate quantification of this metabolite in biological matrices, which is crucial for exposure assessment and mechanistic studies. As research in this area continues, a more detailed understanding of the toxicokinetics and specific molecular interactions of this compound will be essential for informed risk assessment and regulatory decision-making.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. mdpi.com [mdpi.com]

- 3. Estimation of estrogenic and anti-estrogenic activities of some phthalate diesters and monoesters by MCF-7 cell proliferation assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Estimation of estrogenic and anti-estrogenic activities of some phthalate diesters and monoesters by MCF-7 cell proliferation assay in vitro. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]

- 10. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure [mdpi.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolism of Monoisopropyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the metabolic pathways, quantitative data, and experimental protocols related to monoisopropyl phthalate (B1215562) (MIPP), a primary metabolite of the plasticizer diisopropyl phthalate (DIPP). Given the limited direct research on MIPP, this guide extrapolates from established metabolic principles for structurally similar phthalate esters to provide a robust framework for scientific investigation.

Introduction to Monoisopropyl Phthalate (MIPP) Metabolism

Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers.[1][2] Diisopropyl phthalate (DIPP) is one such compound, and upon entering the human body, it undergoes rapid metabolism. The initial and principal metabolic step is the hydrolysis of one of the ester bonds of DIPP, leading to the formation of its primary monoester metabolite, this compound (MIPP), and isopropyl alcohol.[3][4]

The metabolic fate of MIPP is of significant interest due to the potential endocrine-disrupting effects associated with some phthalates and their metabolites.[1][5] Understanding the pathways of MIPP biotransformation is crucial for assessing exposure, conducting risk assessments, and for professionals in drug development who must consider the influence of xenobiotics on metabolic enzymes. The metabolism of phthalates generally follows a two-phase process. Phase I involves hydrolysis and oxidation, while Phase II consists of conjugation reactions that facilitate excretion.[6][7]

Metabolic Pathways of this compound

The biotransformation of MIPP involves sequential enzymatic reactions, primarily occurring in the intestine, liver, and other tissues.[6][8][9] The pathway can be broadly categorized into Phase I and Phase II metabolism.

Phase I Metabolism

2.1.1 Primary Metabolism: Hydrolysis of DIPP to MIPP

The formation of MIPP is the first step in the metabolism of DIPP. This reaction is catalyzed by non-specific enzymes such as esterases and lipases present in the intestine and various tissues.[3][6][9] This hydrolysis reaction cleaves one of the two isopropyl ester linkages of the parent DIPP molecule.[3][10]

2.1.2 Secondary Metabolism: Oxidative Pathways

Following its formation, MIPP, like other high molecular weight phthalate monoesters, can undergo further oxidative metabolism.[6][11] This secondary metabolism is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[8][12] While specific CYP isozymes for MIPP oxidation have not been identified, studies on similar monoesters like mono(2-ethylhexyl) phthalate (MEHP) show involvement of CYP2C9, CYP2C19, and CYP3A4.[8] These enzymes catalyze hydroxylation and subsequent oxidation reactions on the alkyl side chain. The potential oxidative metabolites of MIPP would include hydroxylated and carboxylated derivatives, though these have not been extensively characterized.

Phase II Metabolism: Glucuronidation

The primary route for the detoxification and excretion of MIPP and its oxidative metabolites is through Phase II conjugation, specifically glucuronidation.[13][14] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the monoester.[13][15] This process increases the water solubility of the metabolites, facilitating their elimination via urine.[14]

Several UGT isoforms have been shown to glucuronidate phthalate monoesters.[15][16] Studies on MEHP demonstrate that UGT1A3, UGT1A9, and UGT2B7 in the liver, and UGT1A7, UGT1A8, UGT1A9, and UGT1A10 in the intestine are key enzymes in its glucuronidation.[16] It is highly probable that a similar set of UGT isoforms is responsible for the conjugation of MIPP.

Caption: Overall metabolic pathway of Diisopropyl Phthalate (DIPP) to MIPP and subsequent metabolites.

Quantitative Metabolic Data

Table 1: Michaelis-Menten Kinetic Parameters for MEHP Glucuronidation by Human UGT Isoforms (Data extrapolated from studies on Mono(2-ethylhexyl) phthalate (MEHP) as a proxy for MIPP)

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| UGT1A3 | 143 ± 21 | 109 ± 8 | 0.76 |

| UGT1A7 | 56.4 ± 8.2 | 196 ± 12 | 3.48 |

| UGT1A8 | 91.1 ± 13.5 | 290 ± 19 | 3.18 |

| UGT1A9* | - | - | 11.4 |

| UGT1A10 | 100 ± 15 | 296 ± 20 | 2.96 |

| UGT2B4 | 192 ± 28 | 120 ± 9 | 0.63 |

| UGT2B7 | 45.3 ± 6.1 | 396 ± 22 | 8.74 |

Note: Data for UGT1A9 followed a negative allosteric model; therefore, a simple Km and Vmax are not applicable, but its intrinsic clearance was the highest.[16] The data presented here is derived from in vitro experiments using recombinant human UGT enzymes.[16]

Experimental Protocols

The following sections detail standardized methodologies for the investigation of MIPP metabolism.

Protocol: In Vitro Metabolism of MIPP using Human Liver Microsomes

This protocol is designed to determine the kinetics of MIPP's oxidative metabolism and glucuronidation.

-

Reagents and Materials:

-

This compound (MIPP) standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (for CYP activity)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) (for UGT activity)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) and Methanol (B129727) (MeOH) for quenching

-

Internal standards for LC-MS/MS analysis

-

-

Incubation Procedure for Oxidative Metabolism:

-

Prepare a master mix containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding MIPP (at various concentrations, e.g., 1-100 µM) to the pre-warmed master mix.

-

Incubate at 37°C in a shaking water bath.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant for analysis by LC-MS/MS to quantify the depletion of MIPP and the formation of oxidative metabolites.

-

-

Incubation Procedure for Glucuronidation:

-

Prepare a master mix containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and a pore-forming agent like alamethicin (B1591596) to disrupt the microsomal membrane.

-

Pre-incubate the mixture on ice for 15 minutes.

-

Add UDPGA (e.g., 2 mM final concentration) and MIPP (at various concentrations).

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

Follow the same quenching and sample processing steps as described for oxidative metabolism.

-

Analyze the supernatant by LC-MS/MS for the formation of MIPP-glucuronide.

-

Protocol: Analysis of MIPP in Human Urine by HPLC-MS/MS

This protocol outlines the standard method for quantifying MIPP exposure biomarkers in urine samples.[17][18][19]

-

Sample Collection and Storage:

-

Sample Preparation (Enzymatic Deconjugation):

-

Thaw urine samples to room temperature.

-

To a 100 µL aliquot of urine, add a buffer (e.g., ammonium (B1175870) acetate) and a β-glucuronidase enzyme solution to deconjugate the MIPP-glucuronide back to free MIPP.[17][19]

-

Add an isotopically labeled internal standard for MIPP to correct for matrix effects and procedural losses.[17]

-

Incubate the mixture at 37°C for 90-120 minutes.[19]

-

-

Analyte Extraction (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

-

Load the enzyme-treated urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the MIPP and internal standard with a stronger solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for analysis. Automated on-line SPE systems are often used for high-throughput analysis.[18][20][21]

-

-

HPLC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase HPLC column to separate MIPP from other urinary components. A typical mobile phase would consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[19]

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[17]

-

Quantification: Monitor specific precursor-to-product ion transitions for both native MIPP and its isotopically labeled internal standard using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

-

Caption: Experimental workflow for the analysis of MIPP in human urine samples.

Conclusion and Future Directions

The metabolism of this compound begins with its formation from the parent diester, DIPP, via hydrolysis.[3] Subsequently, MIPP is expected to undergo Phase I oxidative reactions mediated by Cytochrome P450 enzymes and Phase II glucuronidation by UGTs to facilitate its excretion.[8][12][13] While direct experimental data on MIPP is sparse, the metabolic pathways of structurally similar phthalate monoesters provide a strong predictive framework.

For researchers and professionals in drug development, it is important to recognize that exposure to phthalates could potentially influence the metabolism of co-administered drugs by inhibiting or competing for the same CYP and UGT enzymes.[13][22] Future research should focus on identifying the specific human CYP and UGT isoforms responsible for MIPP metabolism and quantifying their kinetic parameters. Such data will be invaluable for refining human health risk assessments and for understanding the complex interactions between environmental chemical exposures and xenobiotic metabolism.

References

- 1. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H12O4 | CID 118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Short- and long-term effects of perinatal phthalate exposures on metabolic pathways in the mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pjoes.com [pjoes.com]

- 10. researchgate.net [researchgate.net]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates | MDPI [mdpi.com]

- 13. New insights into the risk of phthalates: Inhibition of UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitory effects of fifteen phthalate esters in human cDNA-expressed UDP-glucuronosyltransferase supersomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucuronidation of mono(2-ethylhexyl) phthalate in humans: roles of hepatic and intestinal UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wwwn.cdc.gov [wwwn.cdc.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. researchgate.net [researchgate.net]

Monoisopropyl Phthalate: A Technical Guide on Toxicology and Safety Data

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for monoisopropyl phthalate (B1215562) (MIPP) is scarce in publicly available literature. This guide synthesizes the available information on MIPP, its parent compound diisopropyl phthalate (DIPP), and the broader class of phthalates to provide a comprehensive overview for research and drug development professionals. The toxicology of DIPP is presented as a surrogate for MIPP, but it should be noted that metabolic differences may lead to variations in their toxicological profiles.

Introduction

Monoisopropyl phthalate (MIPP) is the monoester metabolite of diisopropyl phthalate (DIPP), a plasticizer used in a variety of consumer and industrial products. As a metabolite, MIPP is the form in which the parent compound is often found in biological systems, making its toxicological profile of significant interest for risk assessment. Phthalates, as a class of compounds, have been identified as endocrine disruptors, with potential adverse effects on reproductive and developmental health. This technical guide provides a detailed overview of the known toxicological and safety data relevant to MIPP, drawing from studies on DIPP and the general principles of phthalate toxicology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 35118-50-4 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| IUPAC Name | 2-(propan-2-yloxycarbonyl)benzoic acid | [2] |

Quantitative Toxicology Data

Table 1: Acute and Developmental Toxicity of Diisopropyl Phthalate (DIPP)

| Parameter | Species | Route | Value | Endpoint | Reference |

| IC50 | Human | In vitro | 41,000 µM | Estrogen Receptor Binding | [3] |

| NOAEL | Rat | Oral (gavage) | 0.5 g/kg/day | Developmental Toxicity | [4] |

Note: The high IC50 value for DIPP suggests a weak binding affinity to the recombinant human estrogen receptor.

Hazard Identification

Based on notifications to the ECHA C&L Inventory, diisopropyl phthalate (DIPP) is classified with the following hazards:

-

Skin Irritation (Category 2) [5]

-

Serious Eye Irritation (Category 2) [5]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [5]

-

Suspected of Causing Cancer (Category 2) [5]

Toxicological Profile

General Phthalate Toxicology

Phthalates are a class of chemicals known for their potential to act as endocrine-disrupting chemicals (EDCs). Their toxicity is often mediated by their monoester metabolites, such as MIPP. The primary mechanisms of phthalate toxicity involve interactions with nuclear receptors, leading to downstream effects on hormone synthesis and signaling.

Endocrine Disruption

Phthalates are known to exert their endocrine-disrupting effects through various mechanisms, including:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Many phthalate monoesters are agonists of PPARs, which are involved in lipid metabolism and have been linked to hepatotoxicity in rodents.

-

Hormone Receptor Interactions: Phthalates and their metabolites can interact with estrogen and androgen receptors, often exhibiting anti-androgenic effects. This can disrupt normal reproductive development and function.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of phthalates is a primary area of concern. Structure-activity relationship (SAR) studies have shown that the potency of phthalates in inducing male reproductive toxicity is dependent on the alkyl chain length of the ester side chains. Phthalates with straight side chains of C4 to C6 are generally the most potent, while those with shorter chains like the C3 of MIPP are considered to have weaker effects.[6]

For DIPP, studies in rats have shown developmental toxicity at high doses, including reduced fetal weight and skeletal variations.[4]

Genotoxicity

The genotoxicity of phthalates is a complex and sometimes controversial topic. Some studies have shown evidence of genotoxic effects, while others have not. The Ames test, a common bacterial reverse mutation assay, has been used to assess the mutagenicity of various phthalates.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available. However, standard methodologies for assessing the toxicity of phthalates are well-established and would be applicable to MIPP.

In Vitro Metabolism of Diisopropyl Phthalate

The metabolism of DIPP to MIPP is a critical step in its toxicokinetics. In vitro studies of phthalate metabolism typically involve incubating the parent diester with liver or intestinal preparations from various species and analyzing the formation of the monoester metabolite.[7]

Zebrafish Embryo Acute Toxicity Test

This in vivo assay is a rapid and effective method for assessing the acute toxicity and developmental effects of chemicals.

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are exposed to a range of concentrations of the test substance in multi-well plates.

-

Duration: Typically 72 hours.

-

Endpoints: Mortality (for LC50 calculation), and developmental abnormalities such as tail curvature, necrosis, and cardio edema.[8]

Estrogen Receptor Binding Assay

This in vitro assay measures the ability of a substance to bind to the estrogen receptor.

-

System: Recombinant human estrogen receptor.

-

Method: A competitive binding assay where the test substance competes with a radiolabeled estrogen for binding to the receptor.

-

Endpoint: The concentration of the test substance that inhibits 50% of the binding of the radiolabeled estrogen (IC50) is determined.[3]

OECD Test Guidelines

For comprehensive toxicological evaluation, studies should be conducted in accordance with the OECD Guidelines for the Testing of Chemicals. Relevant guidelines for phthalates include those for:

-

Acute Oral Toxicity

-

Repeated Dose Toxicity

-

Reproductive/Developmental Toxicity

-

Mutagenicity (e.g., Ames Test)

Signaling Pathways and Experimental Workflows

Proposed Biodegradation Pathway of Diisopropyl Phthalate

The initial step in the environmental degradation and in vivo metabolism of DIPP is the hydrolysis of the ester bonds to form MIPP and isopropyl alcohol. MIPP is then further metabolized to phthalic acid.

Caption: Proposed aerobic biodegradation pathway of Diisopropyl Phthalate (DIPP).

General Experimental Workflow for Phthalate Toxicity Testing

The following diagram illustrates a general workflow for assessing the toxicity of a phthalate compound.

Caption: General experimental workflow for phthalate toxicity assessment.

Conclusion

While a complete toxicological profile for this compound is not currently available, this guide provides a summary of the existing knowledge based on its parent compound and the broader class of phthalates. The data on diisopropyl phthalate suggest a potential for skin and eye irritation, respiratory tract irritation, and possible carcinogenicity, although its endocrine-disrupting activity appears to be weak based on estrogen receptor binding affinity. The general structure-activity relationships for phthalates suggest that MIPP may have lower reproductive toxicity compared to other more studied phthalates. However, given the data gaps, further research is needed to fully characterize the toxicological properties of MIPP and to conduct a comprehensive risk assessment. Researchers and drug development professionals should consider the potential for endocrine-disrupting and other toxic effects when working with MIPP and its parent compound.

References

- 1. This compound | C11H12O4 | CID 118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H12O4 | CID 118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Developmental toxic potential of di-n-propyl phthalate administered orally to rats. (2011) | Anne-Marie Saillenfait | 20 Citations [scispace.com]

- 5. Diisopropyl phthalate | C14H18O4 | CID 11799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The structure-activity relationship (SAR) for phthalate-mediated developmental and reproductive toxicity in males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures | MDPI [mdpi.com]

Monoisopropyl Phthalate: An In-depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoisopropyl phthalate (B1215562) (MIPP), a monoester of phthalic acid, is a metabolite of the widely used plasticizer diisopropyl phthalate (DIPP). As the environmental presence of phthalates and their metabolites continues to be a subject of scientific scrutiny, understanding the environmental fate and transport of MIPP is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, environmental degradation, and mobility of MIPP, intended to support researchers, scientists, and drug development professionals in their risk assessment and environmental management efforts.

Physicochemical Properties of Monoisopropyl Phthalate

The environmental behavior of a chemical is largely dictated by its physicochemical properties. While experimental data for this compound are limited, a combination of predicted values and data from related compounds allows for an initial assessment.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₁₂O₄ | - | PubChem[1] |

| Molecular Weight | 208.21 g/mol | - | PubChem[1] |

| Predicted XLogP3 | 1.7 | Predicted | PubChemLite[2] |

| Water Solubility | Low (qualitative) | General for monoalkyl phthalates | N/A |

| Vapor Pressure | Low (qualitative) | General for phthalate monoesters | N/A |

| Henry's Law Constant | Low (qualitative) | Estimated based on low vapor pressure and moderate water solubility | N/A |

Note: The XLogP3 value suggests a moderate potential for bioaccumulation. The qualitative descriptors for water solubility, vapor pressure, and Henry's Law constant are based on the general behavior of phthalate monoesters. Experimental determination of these values for MIPP is a critical data gap.

Environmental Fate and Transport

The persistence and movement of MIPP in the environment are governed by a combination of degradation processes and its partitioning behavior between different environmental compartments (air, water, soil, and sediment).

Abiotic Degradation

Hydrolysis: Phthalate esters can undergo hydrolysis, breaking down into phthalic acid and the corresponding alcohol. The rate of hydrolysis is pH-dependent, generally being faster under acidic or basic conditions and very slow at neutral pH.[2] For monoesters like MIPP, hydrolysis would yield phthalic acid and isopropanol. Specific hydrolysis rate constants for MIPP are not readily available in the literature.

Photolysis: Photodegradation, or the breakdown of a chemical by light, can be a significant degradation pathway for some organic compounds in surface waters and the atmosphere. The susceptibility of a chemical to photolysis depends on its ability to absorb light in the environmentally relevant UV spectrum. There is currently no specific information on the photolysis quantum yield or photodegradation rate of MIPP.

Biotic Degradation

Biodegradation is considered the primary removal mechanism for phthalate esters in the environment.[3][4] The process is typically initiated by the hydrolysis of the ester bond by microbial esterases, followed by the degradation of the resulting phthalic acid.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of phthalate monoesters to phthalic acid is generally rapid.[5] The subsequent degradation of phthalic acid proceeds through the protocatechuate pathway, ultimately leading to mineralization (conversion to CO₂ and water).[6][7] While specific half-lives for MIPP in soil and water are not available, studies on other short-chain monoalkyl phthalates suggest that they are readily biodegradable under aerobic conditions.[8]

Anaerobic Biodegradation: In the absence of oxygen, the anaerobic biodegradation of phthalates can also occur, although typically at a slower rate than aerobic degradation. The anaerobic pathway also involves the initial hydrolysis to phthalic acid, which is then further metabolized through different intermediates compared to the aerobic pathway.[4]

Environmental Transport

The movement of MIPP between air, water, and soil is influenced by its physicochemical properties.

Soil and Sediment Sorption: The tendency of MIPP to sorb to soil and sediment is a key factor in its mobility. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. For phthalates, sorption is strongly correlated with the organic carbon content of the soil or sediment.[9] A higher Koc value indicates stronger sorption and lower mobility. An experimental Koc value for MIPP is not available. However, based on its predicted XLogP3 of 1.7, a moderate sorption potential can be inferred.

Volatilization: The low estimated vapor pressure and Henry's Law constant for MIPP suggest that volatilization from water and soil surfaces is not a significant transport pathway.

Experimental Protocols

Detailed experimental protocols for determining the environmental fate and transport parameters of this compound are not widely published. However, standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are available and can be adapted for MIPP.

Octanol-Water Partition Coefficient (log Kow):

-

Method: OECD Guideline 107 (Shake Flask Method) or OECD Guideline 117 (HPLC Method).

-

Principle: The shake flask method involves partitioning the substance between n-octanol and water and measuring its concentration in each phase. The HPLC method estimates log Kow based on the retention time of the substance on a reversed-phase HPLC column.

Soil Sorption Coefficient (Koc):

-

Method: OECD Guideline 106 (Adsorption - Desorption Using a Batch Equilibrium Method).

-

Principle: This method involves equilibrating a solution of the test substance with a soil of known organic carbon content. The concentration of the substance in the solution is measured before and after equilibration to determine the amount sorbed to the soil. The Koc is then calculated by normalizing the adsorption coefficient (Kd) to the organic carbon content of the soil.[10]

Biodegradation:

-

Method: OECD 301 series (Ready Biodegradability) or OECD 309 (Aerobic Mineralization in Surface Water).

-

Principle: These tests assess the potential for a substance to be biodegraded by microorganisms. The extent of degradation is typically measured by the consumption of oxygen or the production of carbon dioxide over a specified period.

Hydrolysis:

-

Method: OECD Guideline 111 (Hydrolysis as a Function of pH).

-

Principle: The rate of hydrolysis is determined by measuring the disappearance of the test substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.[2]

Photodegradation:

-

Method: OECD Guideline 316 (Phototransformation of Chemicals in Water – Direct Photolysis).

-

Principle: The rate of direct photolysis is determined by exposing an aqueous solution of the test substance to a light source that simulates natural sunlight and measuring the decrease in concentration over time.

Mandatory Visualizations

Conclusion and Data Gaps

This compound, as a monoester metabolite of diisopropyl phthalate, is expected to undergo environmental degradation primarily through microbial processes. Its moderate predicted lipophilicity suggests some potential for sorption to organic matter in soil and sediment, which would limit its mobility. However, a significant lack of experimentally determined data for MIPP's physicochemical properties and degradation rates hinders a comprehensive environmental risk assessment.

Key data gaps that require further research include:

-

Experimental determination of water solubility, vapor pressure, and Henry's Law constant.

-

Measurement of the octanol-water partition coefficient (log Kow).

-

Determination of the soil and sediment sorption coefficient (Koc) in various soil types.

-

Quantification of aerobic and anaerobic biodegradation rates (half-lives) in different environmental matrices (water, soil, sediment).

-

Investigation of hydrolysis and photolysis rates under environmentally relevant conditions.

-

Elucidation of the specific microbial pathways and enzymes involved in MIPP degradation.

Addressing these data gaps through targeted experimental studies will be essential for a more accurate and robust assessment of the environmental fate and potential risks associated with this compound.

References

- 1. This compound | C11H12O4 | CID 118770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Metabolism of Di- and Mono-n-Butyl Phthalate by Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 9. log KOC - ECETOC [ecetoc.org]

- 10. chemsafetypro.com [chemsafetypro.com]

Monoisopropyl Phthalate Degradation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoisopropyl phthalate (B1215562) (MiPA) is a monoalkyl ester of phthalic acid and a metabolite of diisopropyl phthalate. As a member of the phthalate family, its environmental fate and biological degradation are of significant interest due to the endocrine-disrupting potential of many phthalates. This technical guide provides a comprehensive overview of the known and inferred degradation pathways of MiPA, drawing upon existing research on structurally similar short-chain monoalkyl phthalates. It details the enzymatic processes, key metabolic intermediates, and both microbial and abiotic degradation mechanisms. This document also includes detailed experimental protocols for studying MiPA degradation and quantitative data from related compounds to serve as a benchmark for future research.

Introduction to Monoisopropyl Phthalate (MiPA)

This compound (MiPA) is a chemical compound that belongs to the group of phthalic acid monoesters.[1] It is formed by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of isopropanol.[1] MiPA is primarily encountered as a metabolite of diisopropyl phthalate (DIPP), a plasticizer used in various consumer products. The initial step in the degradation of DIPP in biological systems and the environment is the hydrolysis of one of the ester bonds, leading to the formation of MiPA and isopropanol.[2][3] Understanding the subsequent degradation of MiPA is crucial for assessing the overall environmental persistence and potential toxicity of DIPP-containing materials.

Microbial Degradation of this compound

While specific studies on the microbial degradation of this compound are limited, the degradation pathway can be inferred from extensive research on other short-chain monoalkyl phthalates. The general consensus is that the biodegradation of monoalkyl phthalates is a rapid process in both marine and freshwater sediments.[4][5]

The primary microbial degradation pathway for MiPA is hypothesized to proceed in two main stages:

-

Enzymatic Hydrolysis: The ester bond of MiPA is cleaved by a class of enzymes known as monoalkyl phthalate hydrolases or non-specific esterases.[6][7] This reaction yields phthalic acid and isopropanol.

-

Degradation of Phthalic Acid: The resulting phthalic acid is then further metabolized by microorganisms through either aerobic or anaerobic pathways, ultimately leading to its mineralization to carbon dioxide and water.[8][9]

Enzymatic Hydrolysis of this compound

The key enzymatic step in the degradation of MiPA is the hydrolysis of its single ester linkage.

-

Enzymes Involved: This reaction is catalyzed by monoalkyl phthalate hydrolases, which are a type of carboxylesterase.[7][10] Studies on similar monoalkyl phthalates have shown that these enzymes are widespread in various microorganisms.[5] For instance, an esterase from Micrococcus sp. YGJ1 has been shown to specifically hydrolyze medium-chain (C3-C5) monoalkyl phthalates.[10] Given that MiPA has a three-carbon isopropyl group, it is highly probable that similar enzymes are responsible for its hydrolysis. A mono-2-ethylhexyl phthalate hydrolase from a Gordonia sp. has also been shown to effectively hydrolyze various monophthalate esters, including those with shorter alkyl chains like monoethyl and monobutyl phthalate.[6]

-

Reaction: this compound + H₂O → Phthalic Acid + Isopropanol

-

Metabolites: The immediate products of this hydrolysis are phthalic acid and isopropanol. Isopropanol is a simple alcohol that is readily utilized as a carbon source by a wide range of microorganisms. Phthalic acid becomes the substrate for the subsequent degradation steps.

Aerobic Degradation of Phthalic Acid

Under aerobic conditions, the aromatic ring of phthalic acid is cleaved through the action of dioxygenase enzymes.[8][9]

-

Key Enzymes: The initial attack on the phthalate molecule is catalyzed by phthalate dioxygenase , a Rieske-type non-heme iron oxygenase.[11] This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol.[11] Subsequent enzymatic reactions involving a dehydrogenase and a decarboxylase lead to the formation of protocatechuate (3,4-dihydroxybenzoic acid).[8]

-

Ring Cleavage: Protocatechuate is a central intermediate in the degradation of many aromatic compounds. Its aromatic ring is then cleaved by protocatechuate dioxygenases . There are two main pathways for this cleavage:

-

Ortho-cleavage (intradiol): The ring is cleaved between the two hydroxyl groups.

-

Meta-cleavage (extradiol): The ring is cleaved adjacent to one of the hydroxyl groups.

-

Both pathways ultimately lead to intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[8]

Anaerobic Degradation of Phthalic Acid

In the absence of oxygen, the degradation of phthalic acid follows a different route.

-

Activation: Phthalate is first activated to phthaloyl-CoA. This can occur via an ATP-dependent phthalate CoA ligase or a succinyl-CoA-dependent CoA transferase .[12][13]

-

Decarboxylation and Reduction: Phthaloyl-CoA is then decarboxylated to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of aromatic compounds.[13] Benzoyl-CoA is subsequently dearomatized by benzoyl-CoA reductase and further metabolized through pathways analogous to fatty acid β-oxidation.[9]

Abiotic Degradation of this compound

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of MiPA in the environment, although they are generally slower than microbial degradation.[14][15]

-

Hydrolysis: The ester bond in MiPA can be hydrolyzed abiotically. The rate of this hydrolysis is significantly influenced by pH, with faster rates observed under acidic or alkaline conditions compared to neutral pH.[3][14] Temperature also plays a crucial role, with higher temperatures accelerating the hydrolysis rate.[3]

-

Photolysis: Photodegradation can occur when MiPA is exposed to sunlight, particularly in the aqueous phase.[16] This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. The presence of photosensitizing substances in the environment can enhance the rate of photolysis.

Quantitative Data

Direct quantitative data on the degradation of this compound is scarce in the scientific literature. However, data from studies on other monoalkyl phthalates can provide valuable insights into the expected degradation rates.

Table 1: Biodegradation Half-lives of Various Monoalkyl Phthalate Esters in Sediments

| Monoalkyl Phthalate Ester | Half-life (hours) at 22°C | Reference |

| Monoethyl phthalate (MEP) | 16 - 39 | [4][5] |

| Mono-n-butyl phthalate (MnBP) | 16 - 39 | [4][5] |

| Monobenzyl phthalate (MBzP) | 16 - 39 | [4][5] |

| Mono-i-hexyl phthalate (MiHP) | 16 - 39 | [4][5] |

| Mono-2-ethylhexyl phthalate (MEHP) | 16 - 39 | [4][5] |

| Mono-n-octyl phthalate (MnOP) | 16 - 39 | [4][5] |

| Mono-i-nonyl phthalate (MiNP) | 16 - 39 | [4][5] |

| Mono-i-decyl phthalate (MiDP) | 16 - 39 | [4][5] |

Note: The data indicates that monoalkyl phthalates are generally readily biodegradable in sediment environments, with half-lives on the order of hours to a few days.

Table 2: Kinetic Parameters for Monoalkyl Phthalate Hydrolase from Gordonia sp.

| Substrate | Km (μM) | Vmax (μmol/min/mg protein) | Reference |

| Monoethyl phthalate | 26.9 ± 4.3 | 18.1 ± 0.9 | [6] |

| Monobutyl phthalate | 26.9 ± 4.3 | 18.1 ± 0.9 | [6] |

| Monohexyl phthalate | 26.9 ± 4.3 | 18.1 ± 0.9 | [6] |

| Mono-2-ethylhexyl phthalate | 26.9 ± 4.3 | 18.1 ± 0.9 | [6] |

Note: The similar Km and Vmax values for different monoalkyl phthalates suggest a broad substrate specificity for this enzyme, which likely includes this compound.

Experimental Protocols

The following are generalized protocols for studying the degradation of this compound, which can be adapted based on specific research objectives.

Protocol for Microbial Degradation Study

Objective: To determine the rate of microbial degradation of MiPA by a pure culture or a microbial consortium.

Materials:

-

This compound (analytical standard)

-

Microbial culture (pure or mixed)

-

Mineral Salts Medium (MSM)

-

Sterile flasks or bioreactor

-

Incubator shaker

-

Analytical instruments (HPLC or GC-MS)

-

Organic solvents (e.g., ethyl acetate, hexane)

Procedure:

-

Prepare Inoculum: Grow the microbial culture in a suitable nutrient-rich medium. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

-

Set up Biodegradation Assay: In sterile flasks, add a defined volume of MSM. Spike with MiPA from a stock solution to achieve the desired initial concentration. Inoculate the flasks with the prepared microbial culture.

-

Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

-

Control: Prepare an abiotic control flask containing MSM and MiPA but no microbial inoculum to account for any non-biological degradation.

-

Sampling: At regular time intervals, withdraw aliquots from the experimental and control flasks.

-

Extraction: Extract MiPA and its potential metabolites from the aqueous samples using a suitable organic solvent. This can be done through liquid-liquid extraction.

-

Analysis: Analyze the extracts using HPLC with a UV detector or GC-MS to quantify the concentration of MiPA and identify any degradation intermediates.[17]

Protocol for Enzyme Activity Assay

Objective: To determine the activity of a monoalkyl phthalate hydrolase towards MiPA.

Materials:

-

Purified or crude enzyme extract

-

This compound

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

-

Spectrophotometer or HPLC

Procedure:

-

Prepare Reaction Mixture: In a cuvette or microcentrifuge tube, prepare a reaction mixture containing the buffer solution and MiPA at a known concentration.

-

Initiate Reaction: Add a specific amount of the enzyme extract to the reaction mixture to start the reaction.

-

Monitor Reaction:

-

Spectrophotometric Method: If there is a change in UV absorbance upon hydrolysis of MiPA to phthalic acid, monitor the change in absorbance at a specific wavelength over time.

-

HPLC Method: At different time points, stop the reaction (e.g., by adding a quenching agent like acid or a solvent). Analyze the sample by HPLC to measure the formation of phthalic acid or the decrease in MiPA concentration.

-

-

Calculate Activity: Determine the initial reaction rate from the linear portion of the progress curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

Degradation Pathways

Caption: Proposed microbial degradation pathways of this compound.

Experimental Workflow

Caption: General experimental workflow for a MiPA biodegradation study.

Conclusion

The degradation of this compound is an important area of research for understanding the environmental fate of phthalate plasticizers. Based on the available literature for structurally similar compounds, MiPA is expected to be readily biodegradable through microbial action. The primary pathway involves an initial enzymatic hydrolysis to phthalic acid and isopropanol, followed by the aerobic or anaerobic degradation of phthalic acid. Abiotic processes like hydrolysis and photolysis may also contribute to its transformation, albeit at slower rates. The provided experimental protocols and comparative quantitative data offer a framework for researchers to initiate and advance studies specifically focused on the degradation of this compound. Further research is warranted to isolate and characterize the specific microorganisms and enzymes involved in MiPA degradation and to determine its precise degradation kinetics in various environmental matrices.

References

- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 2. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 5. Biodegradation of mono-alkyl phthalate esters in natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mono-2-Ethylhexyl Phthalate Hydrolase from a Gordonia sp. That Is Able To Dissimilate Di-2-Ethylhexyl Phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular insights into the catalytic mechanism of plasticizer degradation by a monoalkyl phthalate hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification and characterization of an esterase hydrolyzing monoalkyl phthalates from Micrococcus sp. YGJ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular insights into substrate recognition and catalysis by phthalate dioxygenase from Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enzymes involved in phthalate degradation in sulphate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Abiotic degradation of four phthalic acid esters in aqueous phase under natural sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Endocrine-Disrupting Potential of Monoisopropyl Phthalate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates are a class of synthetic chemicals widely used as plasticizers, and their ubiquitous presence has raised significant concerns about their impact on human health.[1] As endocrine-disrupting chemicals (EDCs), phthalates can interfere with the body's hormonal systems, leading to a range of adverse effects on reproduction and development.[1][2] This technical guide provides a comprehensive overview of the endocrine-disrupting potential of Monoisopropyl phthalate (B1215562) (MIPP), a metabolite of Diisopropyl phthalate (DIPP). It synthesizes findings from in vivo and in vitro studies to elucidate its mechanisms of action, focusing on its anti-androgenic properties and its ability to inhibit steroidogenesis. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of toxicology and drug development in understanding and evaluating the risks associated with MIPP exposure.

Introduction to Monoisopropyl Phthalate (MIPP) and Endocrine Disruption

Phthalates are diesters of phthalic acid and are categorized based on the molecular weight of their alcohol side chains.[3] They are not chemically bound to the polymer matrix of plastics, allowing them to leach into the environment and subsequently lead to human exposure through ingestion, inhalation, and dermal contact.[1][4] Once in the body, parent phthalates are rapidly metabolized to their monoester metabolites, which are often the biologically active forms.[5]